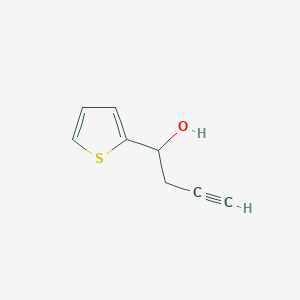
1-(Thiophen-2-yl)but-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)but-3-yn-1-ol is an organic compound featuring a thiophene ring attached to a butynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with propargyl alcohols. The reaction typically employs a palladium-catalyzed coupling reaction, which provides mild and general conditions for the synthesis . Another method involves the use of microwave-assisted coupling-isomerization reactions, which can transform thiophene derivatives into the desired product efficiently .
Industrial Production Methods: Industrial production of this compound often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of microwave-assisted techniques is also gaining traction in industrial settings for their ability to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiophen-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into halides.
Major Products Formed:
Oxidation: Thiophene-2-carbaldehyde or thiophene-2-carboxylic acid.
Reduction: 1-(Thiophen-2-yl)but-3-en-1-ol or 1-(Thiophen-2-yl)butan-1-ol.
Substitution: 1-(Thiophen-2-yl)but-3-yn-1-chloride or 1-(Thiophen-2-yl)but-3-yn-1-bromide.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)but-3-yn-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Thiophen-2-yl)but-3-yn-1-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions, while the hydroxyl and alkyne groups can form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate biological pathways and exhibit its effects .
Comparaison Avec Des Composés Similaires
Thiophene-2-ethylamine: Shares the thiophene ring but differs in the side chain structure.
Thiophene-2-carbaldehyde: Similar thiophene core but with an aldehyde functional group.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the hydroxyl and alkyne groups.
Propriétés
Formule moléculaire |
C8H8OS |
|---|---|
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
1-thiophen-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8OS/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7,9H,4H2 |
Clé InChI |
VDOHWCQECZTZCO-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1=CC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


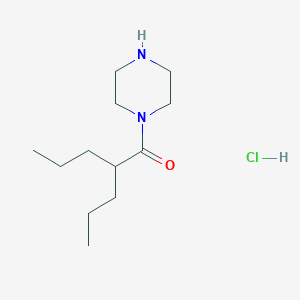

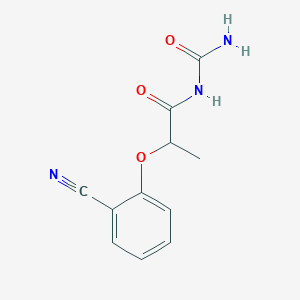
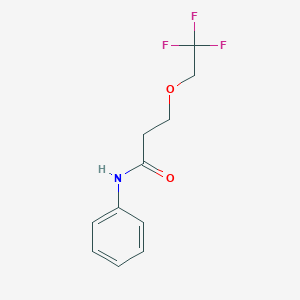
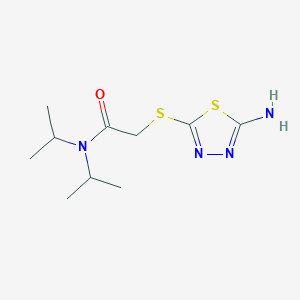
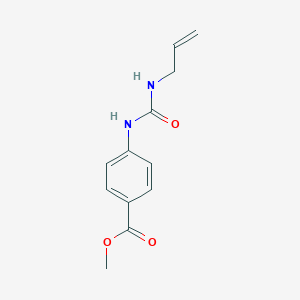

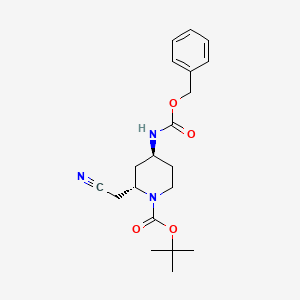
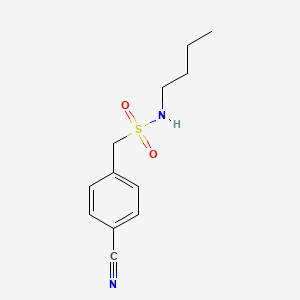
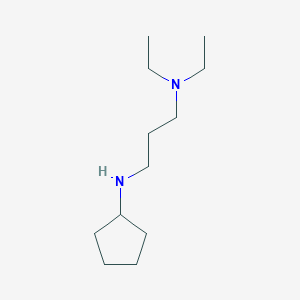
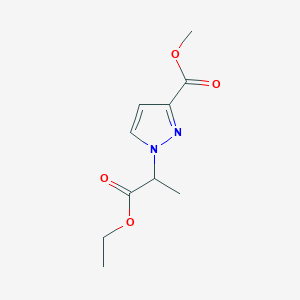

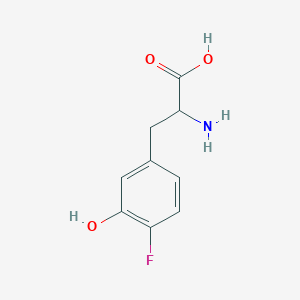
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
